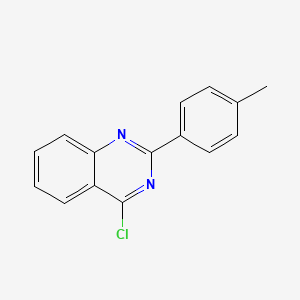

4-Chloro-2-(4-methylphenyl)quinazoline

Description

Significance of the Quinazoline (B50416) Scaffold as a Privileged Structure in Drug Discovery

The quinazoline framework is widely recognized as a "privileged structure" in the field of drug discovery. nih.govmdpi.comnih.gov This term describes molecular scaffolds that can bind to a variety of different biological targets, making them valuable templates for developing new therapeutic agents. mdpi.com The versatility of the quinazoline nucleus allows it to serve as a core component in drugs targeting a wide array of conditions, including cancer, microbial infections, inflammation, and diseases of the central nervous system. nih.govnih.govnih.gov

The biological promiscuity of the quinazoline scaffold stems from several key features. Its fused aromatic ring system provides a rigid platform for the precise spatial arrangement of various functional groups. The nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, a crucial interaction for binding to many protein targets. biomedres.us This structural adaptability has enabled the development of quinazoline derivatives that act as inhibitors for enzymes like kinases, dihydrofolate reductase (DHFR), and topoisomerase, as well as modulators for receptors and other cellular proteins. nih.govnih.gov The stability of the quinazoline ring system further enhances its appeal, allowing for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The broad spectrum of biological activities associated with quinazoline derivatives is extensive, with research demonstrating their potential as:

Anticancer agents mdpi.comnih.gov

Antimicrobial (antibacterial and antifungal) agents mdpi.comnih.govresearchgate.net

Anti-inflammatory agents ymerdigital.comnih.gov

Antiviral agents mdpi.commdpi.com

Anticonvulsant agents ymerdigital.comnih.gov

Antihypertensive agents ymerdigital.comnih.gov

Contextualization of 4-Chloro-2-(4-methylphenyl)quinazoline within the Landscape of Substituted Quinazolines

Within the diverse family of quinazoline compounds, This compound stands out as a crucial synthetic intermediate. bldpharm.com Its structure is defined by two key substituents: a chlorine atom at the 4-position and a 4-methylphenyl (p-tolyl) group at the 2-position.

The chlorine atom at the C-4 position is of particular strategic importance in synthetic medicinal chemistry. It functions as an excellent leaving group, making the 4-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the straightforward introduction of a wide variety of functional groups, most commonly anilines, to produce 4-anilinoquinazolines. nih.gov This specific subclass is the foundation for numerous clinically successful tyrosine kinase inhibitors. The ability to easily modify the 4-position is a cornerstone of structure-activity relationship (SAR) studies, enabling chemists to fine-tune the biological activity of the final compounds. nih.gov

Therefore, this compound is not typically an end-product with direct therapeutic use itself, but rather a valuable and versatile building block. Its structure provides a pre-organized scaffold, allowing for the efficient and targeted synthesis of libraries of more complex quinazoline derivatives for biological screening and drug development.

Evolution and Current Trends in Quinazoline-Based Drug Design and Development

The journey of quinazoline-based drugs began with early discoveries like the hypnotic agent methaqualone. wikipedia.org However, the therapeutic potential of the scaffold was truly illuminated by the advent of targeted cancer therapies. The development and approval of Gefitinib (B1684475) in 2003, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, marked a paradigm shift and solidified the importance of the 4-anilinoquinazoline (B1210976) core in oncology. wikipedia.org

The success of Gefitinib spurred the development of a new generation of quinazoline-based kinase inhibitors. This led to the approval of several other important anticancer drugs, as detailed in the table below.

| Drug Name | Target(s) | Therapeutic Application |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) wikipedia.org |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer wikipedia.orgdrugbank.com |

| Lapatinib (B449) | EGFR, HER2 | Breast Cancer wikipedia.org |

| Afatinib (B358) | EGFR, HER2 (irreversible) | NSCLC wikipedia.orgmdpi.com |

| Vandetanib (B581) | VEGFR, EGFR, RET | Medullary Thyroid Cancer drugbank.commdpi.com |

| Idelalisib | PI3Kδ | Leukemia, Lymphoma drugbank.com |

Current research trends in quinazoline drug design are focused on several key areas:

The continuous evolution in understanding disease biology and advancements in synthetic chemistry ensure that the quinazoline scaffold, and versatile intermediates like this compound, will remain at the forefront of medicinal chemistry research for the foreseeable future.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-methylphenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEHRMVZMIBYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352668 | |

| Record name | 4-chloro-2-(4-methylphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59490-96-9 | |

| Record name | 4-chloro-2-(4-methylphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Arylquinazoline Derivatives

Established Synthetic Pathways for Halogenated Quinazolines

The foundational strategies for synthesizing 4-chloro-2-arylquinazolines focus on building the fundamental quinazoline (B50416) ring system and subsequently installing a chlorine atom at the fourth position.

The creation of the quinazoline core is a pivotal step that can be accomplished through several cyclization methods. researchgate.net A prevalent and effective approach utilizes anthranilic acid derivatives as starting materials. For instance, reacting anthranilamide with a suitable benzoyl chloride can produce a 2-aryl-4(3H)-quinazolinone, a key intermediate. researchgate.netacs.org This process involves the acylation of the amino group of anthranilamide, which is then followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. organic-chemistry.org

Another significant pathway involves the reaction of 2-aminobenzonitriles with various reagents. acs.org For example, their reaction with aldehydes can lead to the formation of the quinazoline ring. nih.gov Additionally, the cyclization of 2-aminobenzamides with aldehydes is a common method to produce quinazolin-4(3H)-ones. nih.gov These intermediates are then readily converted to their 4-chloro counterparts.

Table 1: Selected Cyclization Reactions for Quinazoline Core Formation

| Starting Material | Reagent(s) | Product Type |

| Anthranilamide | Benzoyl Chloride | 2-Aryl-4(3H)-quinazolinone |

| 2-Aminobenzonitrile | Aldehydes | Quinazoline Derivatives |

| 2-Aminobenzamide (B116534) | Aldehydes | 2-Substituted-4(3H)-quinazolinone |

With the 2-aryl-4(3H)-quinazolinone intermediate in hand, the introduction of the chlorine atom at the C-4 position is typically achieved via a nucleophilic substitution reaction. This chlorination step is crucial as it activates the quinazoline for subsequent functionalization. wikipedia.orgnih.gov The most frequently used reagent for this transformation is phosphorus oxychloride (POCl₃). chemicalbook.com The reaction is generally conducted at reflux temperature, and sometimes a base like N,N-dimethylaniline or triethylamine (B128534) is added to neutralize the hydrochloric acid that is generated. researchgate.net The mechanism involves the conversion of the C4-keto group into the chloro group, yielding the desired 4-chloro-2-arylquinazoline.

Strategies for Incorporating the 2-(4-methylphenyl) Moiety

The introduction of the specific 2-(4-methylphenyl) group can be achieved either before or after the formation of the quinazoline ring.

While less common for the direct synthesis of 4-chloro-2-(4-methylphenyl)quinazoline from a pre-formed 2,4-dichloroquinazoline (B46505), metal-catalyzed cross-coupling reactions are powerful tools for creating a wide array of 2-arylquinazolines. nih.gov For example, a Suzuki-Miyaura coupling reaction between 2,4-dichloroquinazoline and (4-methylphenyl)boronic acid could selectively introduce the aryl group at the C-2 position under specific catalytic conditions, leaving the C-4 chlorine available for further reactions. nih.govnih.govresearchgate.netnih.gov The success of such a strategy hinges on the differing reactivity of the two chlorine substituents. mdpi.com

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Quinazoline Functionalization

| Coupling Reaction | Electrophile | Nucleophile/Reagent | Catalyst |

| Suzuki-Miyaura | 2,4-Dichloroquinazoline | Arylboronic Acid | Palladium-based |

| Negishi | Aryl Halide | Organozinc Reagent | Palladium or Nickel-based |

| Sonogashira | 2-Aryl-4-chloro-6-iodoquinazoline | Terminal Alkyne | Palladium-Copper co-catalyst |

A more direct and commonly employed method to incorporate the 2-(4-methylphenyl) group is through the condensation of an anthranilic acid derivative with a precursor that already contains the desired aryl moiety. nih.gov A frequent starting point is the reaction of 2-aminobenzamide with 4-methylbenzoyl chloride. This reaction forms an N-acyl-2-aminobenzamide intermediate, which then undergoes cyclization to yield 2-(4-methylphenyl)quinazolin-4(3H)-one. rsc.org This intermediate is subsequently chlorinated at the C-4 position as previously described.

Another strategy involves the condensation of 2-aminobenzonitriles with 4-methylbenzaldehyde. mdpi.com This reaction can be catalyzed to form an intermediate that cyclizes to the desired quinazoline structure.

Multi-step Synthetic Sequences for the Preparation of this compound

A typical and reliable multi-step synthesis for this compound proceeds in two main stages.

Step 1: Synthesis of 2-(4-methylphenyl)quinazolin-4(3H)-one

The initial step involves the synthesis of the 2-(4-methylphenyl)quinazolin-4(3H)-one intermediate. This is commonly achieved through the condensation of anthranilamide with 4-methylbenzoyl chloride. The reaction is often carried out in a solvent such as pyridine (B92270) at elevated temperatures.

Step 2: Chlorination of 2-(4-methylphenyl)quinazolin-4(3H)-one

The second step is the chlorination of the prepared 2-(4-methylphenyl)quinazolin-4(3H)-one. This is accomplished by treating the quinazolinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically performed at the reflux temperature of the chlorinating agent. Following the completion of the reaction, any excess chlorinating agent is removed, and the mixture is carefully quenched with ice water. The resulting precipitate, which is the desired this compound, is then collected by filtration. It can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or petroleum ether.

Innovations in Sustainable and Efficient Quinazoline Synthesis (e.g., One-Pot Syntheses, Green Chemistry Approaches)

The development of synthetic methodologies for 4-chloro-2-arylquinazolines has increasingly focused on sustainable and efficient practices. These modern approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents, addressing the core principles of green chemistry. Innovations include the adoption of one-pot syntheses, the use of novel catalysts, and the exploration of alternative energy sources like microwave irradiation to streamline the production of these valuable compounds.

One-pot, multi-component reactions represent a significant advance in the synthesis of quinazoline derivatives. These methods are highly efficient as they allow for the construction of complex molecules in a single step from simple precursors, thus avoiding the need for isolation and purification of intermediates. For instance, a one-pot, three-component synthesis has been developed for (E)-2-aryl-4-styrylquinazolines starting from 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). rsc.orgrsc.org This approach is noted for its operational simplicity and high yields. rsc.orgrsc.org

The principles of green chemistry are further exemplified by the use of biodegradable and reusable catalysts. Lactic acid, an environmentally benign catalyst, has been successfully employed in the solvent-free, three-component synthesis of 2-aryl-4-phenylquinazoline derivatives from 2-aminobenzophenone, aldehydes, and ammonium acetate. mjcce.org.mk This method offers good yields, a simple procedure, and short reaction times. mjcce.org.mk Another innovative approach involves a magnetic nano-catalyst based on graphene oxide for the one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst is easily separable and can be recycled multiple times without a significant loss in its efficiency. nih.gov

Microwave-assisted synthesis has also emerged as a sustainable technique, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govbeilstein-journals.org A notable application is the microwave-mediated N-arylation of 4-chloroquinazolines, which proceeds rapidly and efficiently in a mixture of THF and water. nih.govbeilstein-journals.org Furthermore, metal-free, four-component synthesis of substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide has been described, offering a direct functionalization of the C-H bond ortho to the amino group in anilines. rsc.org

The traditional synthesis of 4-chloroquinazolines often involves the chlorination of quinazolin-4(3H)-ones using reagents like thionyl chloride (SOCl₂). researchgate.netresearchgate.net While effective, this method involves harsh reagents. More recent innovations aim to circumvent such steps. For example, a palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids has been developed, using p-toluenesulfonyl chloride (TsCl) as an in situ C-OH bond activator under mild conditions. organic-chemistry.org This provides an efficient route to 4-arylquinazolines. organic-chemistry.org

Collectively, these innovative and sustainable methods are paving the way for more environmentally friendly and economically viable routes to 4-chloro-2-arylquinazoline derivatives.

Detailed Research Findings

Recent studies have highlighted several promising sustainable and efficient synthetic routes for quinazoline derivatives.

A study on the one-pot three-component synthesis of (E)-2-aryl-4-styrylquinazolines demonstrated the efficacy of using Cu(OAc)₂ as a mediator in cyclocondensation reactions. The reaction of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with aromatic aldehydes and ammonium acetate under aerobic conditions resulted in high yields of the target compounds in short reaction times. rsc.orgrsc.org

In the realm of green catalysts , the use of lactic acid in a solvent-less medium for the synthesis of 2-aryl-4-phenylquinazoline derivatives from 2-aminobenzophenone, various aldehydes, and ammonium acetate has been reported. mjcce.org.mk This method is praised for its good yields and simple work-up procedure. mjcce.org.mk Another significant development is the use of a novel recyclable magnetic nano-catalyst of magnetic modified graphene oxide supported with copper for the three-component one-pot synthesis of quinazoline derivatives. nih.gov This method proceeds with high efficiency in a short time and under solvent-free conditions. nih.gov

Microwave-assisted synthesis has been effectively used for the N-arylation of 4-chloroquinazolines. This method, using a THF/H₂O solvent system, has been shown to be rapid and efficient for producing a library of 6-halo-2-phenyl-substituted 4-anilinoquinazolines. nih.govbeilstein-journals.org

A metal-free, four-component synthesis of substituted quinazolines has also been developed, starting from anilines, aromatic aldehydes, and ammonium iodide. This reaction allows for the direct C-H functionalization ortho to the amino group of anilines. rsc.org

The following tables summarize the key aspects of these innovative synthetic methodologies.

| Synthetic Method | Catalyst/Mediator | Key Features | Reference |

| One-Pot Three-Component Synthesis | Cu(OAc)₂ | High yields, short reaction times, operational simplicity | rsc.orgrsc.org |

| Green Catalysis | Lactic Acid | Solvent-free, good yields, simple work-up | mjcce.org.mk |

| Green Catalysis | Magnetic Graphene Oxide-Cu | Recyclable catalyst, solvent-free, high efficiency | nih.gov |

| Microwave-Assisted Synthesis | None (Microwave Irradiation) | Rapid, reduced solvent usage, high yields | nih.govbeilstein-journals.org |

| Four-Component Synthesis | None (Metal-Free) | Direct C-H functionalization, readily available reactants | rsc.org |

Table 1: Overview of Innovative Quinazoline Synthesis Methods

| Starting Materials | Reaction Conditions | Product Type | Yield | Reference |

| 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, Aromatic Aldehydes, Ammonium Acetate | Cu(OAc)₂, Aerobic conditions | (E)-2-aryl-4-styrylquinazolines | High | rsc.orgrsc.org |

| 2-Aminobenzophenone, Aldehydes, Ammonium Acetate | Lactic Acid, Solvent-free | 2-Aryl-4-phenylquinazoline derivatives | Good | mjcce.org.mk |

| 2-Aminoaryl ketones, Aldehydes, Ammonium Acetate | Magnetic Graphene Oxide-Cu, Solvent-free | Quinazoline derivatives | High | nih.gov |

| 4-Chloroquinazolines, Anilines | Microwave, THF/H₂O | 4-Anilinoquinazolines | Up to 96% | nih.gov |

| Anilines, Aromatic Aldehydes, Ammonium Iodide | Metal-free | Substituted Quinazolines | Not specified | rsc.org |

Table 2: Summary of Reaction Conditions and Yields

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 Chloro 2 4 Methylphenyl Quinazoline and Analogues

Influence of the C-4 Chloro Substituent on Biological Activity and Binding Affinity

The chloro-substituent at the C-4 position of the quinazoline (B50416) ring is a critical determinant of the biological activity and binding affinity of this class of compounds. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for the synthesis of a diverse array of analogs. nih.gov The reactivity of the C-4 position is significantly greater than that of the C-2 position, allowing for regioselective substitution. nih.gov This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C-4 carbon atom exhibits a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and prone to nucleophilic attack. nih.gov

The ability to displace the C-4 chloro group is fundamental to the mechanism of action for many quinazoline-based inhibitors, especially those targeting protein kinases like the epidermal growth factor receptor (EGFR). nih.govnih.gov The substitution of the chloro group with various amine functionalities, particularly anilines, gives rise to 4-anilinoquinazolines, a class of potent EGFR inhibitors. nih.govnih.gov This substitution is crucial for establishing key interactions within the ATP-binding pocket of the kinase.

| Compound | C-4 Substituent | Biological Activity Highlight | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline (B1210976) derivatives | Anilino group | Potent EGFR inhibitors | nih.gov |

| 4-Amino-2-trifluoromethyl quinazoline derivatives | Amino group | Inhibitory activity against various cancer cell lines | magtechjournal.com |

| 4-Thiosemicarbazide quinazolines | Thiosemicarbazide group | Exhibited better inhibitory activity against 5 human cancer cell lines than 5-FU | nih.gov |

Role of the 2-(4-methylphenyl) Moiety in Modulating Pharmacological Profiles

The substitution pattern on this aryl ring is a key factor in determining the potency and selectivity of the compounds. The presence of a methyl group at the para-position, as in 4-Chloro-2-(4-methylphenyl)quinazoline, is often favored as it can enhance binding without causing steric hindrance that might be observed with ortho-substituents. nih.gov

Studies on various 2-aryl-substituted quinazolines have demonstrated that modifications to this part of the molecule can lead to significant changes in antiproliferative activity against different cancer cell lines. nih.gov For instance, the replacement of the phenyl ring with other aromatic or heteroaromatic systems, or the introduction of different substituents on the phenyl ring, can fine-tune the compound's activity. The nature of the substituent at the C-2 phenyl ring can also influence the regioselectivity of further reactions, such as N- or O-alkylation of quinazolin-4(3H)-ones. magtechjournal.com

| Modification on 2-Aryl Moiety | Observed Effect | Reference |

|---|---|---|

| Meta-substituted aromatic ring at C-2 | Preferred for activity in some 4-anilinoquinazolines | nih.gov |

| Substitution with a 2-methoxyphenyl group | Resulted in a compound with a remarkable profile against a majority of tested cancer cell lines | nih.gov |

| Thiazole (B1198619) group at C-2 | More active than nicotinic or nitrobenzoic acid substituents in certain 2,6-disubstituted-quinazoline-4-ones | nih.gov |

Systematic Investigation of Substituent Effects at Other Positions (e.g., N-3, C-6, C-8) of the Quinazoline Core and Phenyl Ring

The biological activity of quinazoline derivatives can be further modulated by introducing substituents at various other positions on the quinazoline core and the appended phenyl ring.

N-3 Position: The N-3 position of the quinazoline ring is another site where modification can significantly impact pharmacological properties. In quinazolinone derivatives, substitution at the N-3 position with a substituted aromatic ring is often considered essential for antimicrobial activities. nih.gov The introduction of a basic side chain at this position has also been explored to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these compounds. nih.gov

C-6 and C-8 Positions: Substitutions at the C-6 and C-8 positions of the quinazoline ring have been shown to be critical for activity. The introduction of halogen atoms, such as iodine, at these positions can significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov In the context of EGFR inhibitors, the presence of electron-donating groups at the C-6 and C-7 positions, such as a dimethoxy substitution, has been found to be favorable for inhibitory activity. nih.gov Conversely, an iodo-group at the C-6 position has been reported to be detrimental to the activity of some 2,4,6-trisubstituted quinazolines. nih.gov

Phenyl Ring (at C-4): For 4-anilinoquinazoline derivatives, the substitution pattern on the aniline (B41778) ring is a key determinant of their inhibitory potency against kinases like EGFR and VEGFR2. nih.gov Small, hydrophobic substituents such as chloro and methyl groups, particularly at the meta and para positions of the terminal benzene (B151609) ring, often lead to enhanced inhibitory activity. nih.gov In contrast, ortho-substitution on this ring can result in less potent compounds. nih.gov

| Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| N-3 | Substituted aromatic ring | Essential for antimicrobial activity in quinazolinones | nih.gov |

| C-6, C-8 | Halogen atoms (e.g., iodine) | Significantly improved antibacterial activity | nih.gov |

| C-6, C-7 | Electron-donating groups (e.g., dimethoxy) | Favorable for EGFR inhibition | nih.gov |

| C-4 anilino ring (meta/para) | Small hydrophobic groups (e.g., -Cl, -CH3) | Elevated inhibitory activity toward EGFR and VEGFR2 | nih.gov |

Conformational Analysis and its Correlation with Receptor Interactions and Efficacy

The three-dimensional conformation of this compound and its analogs is intrinsically linked to their ability to interact with biological receptors and, consequently, their efficacy. Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been instrumental in elucidating these relationships. nih.gov

These computational models reveal that the binding of quinazoline derivatives to their target proteins, such as EGFR, is governed by a combination of hydrophobic interactions and hydrogen bonding. nih.gov The quinazoline core itself often forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. The 2-aryl substituent and the group at the C-4 position extend into specific hydrophobic pockets, and their conformation dictates the strength and specificity of these interactions.

For example, molecular docking studies of 4-anilinoquinazoline derivatives have identified the specific hydrophobic and hydrogen-bond interactions that lead to the identification of the active binding sites of the EGFR protein. nih.gov The conformation of the molecule, including the dihedral angles between the quinazoline core and the attached phenyl rings, determines how well the molecule fits into the binding site and interacts with key residues. Experimental techniques such as 2D-NMR, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to confirm the substitution patterns and provide insights into the spatial proximity of different parts of the molecule, which is a reflection of its conformation. nih.gov

Computational Chemistry and in Silico Approaches in the Design and Optimization of 4 Chloro 2 4 Methylphenyl Quinazoline Analogues

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug discovery, providing a correlation between the chemical structure of a compound and its biological activity. arxiv.org For quinazoline (B50416) derivatives, QSAR models have been instrumental in predicting their efficacy as inhibitors of various biological targets. nih.govnih.govfrontiersin.org

Ligand-Based Drug Design Methodologies

In the absence of a known receptor structure, ligand-based drug design methodologies are invaluable. These approaches utilize the structural information of a set of known active ligands to develop a pharmacophore model, which encapsulates the essential steric and electronic features required for biological activity. semanticscholar.org For quinazoline derivatives, ligand-based 3D-QSAR models have been successfully generated to understand their inhibitory effects. frontiersin.org This involves aligning the molecules based on a common core, such as the quinazoline ring, to derive predictive models. frontiersin.org The insights gained from these models, particularly from the contour maps, help in identifying key structural modifications that can enhance the desired biological activity. frontiersin.orgnih.gov

A study on quinazoline-based acetylcholinesterase inhibitors employed a ligand-based strategy to develop a 3D-QSAR pharmacophore model, which was subsequently used for virtual screening to identify novel potent inhibitors. nih.gov This highlights the power of ligand-based methods in navigating vast chemical spaces to find promising new drug candidates.

Application of Machine Learning Algorithms in QSAR Modeling

The integration of machine learning (ML) algorithms has significantly advanced the predictive power and reliability of QSAR models. mdpi.com Techniques like Support Vector Machines (SVM) and deep learning are increasingly being used to handle complex, high-dimensional data and non-linear relationships between molecular descriptors and biological activity. mdpi.combiointerfaceresearch.com

For quinazoline derivatives, ML-based QSAR approaches have been employed to develop robust models for predicting their anticancer activities. nih.govbiointerfaceresearch.com One study utilized an SVM-based method to create a QSAR model for quinazoline derivatives with anti-proliferative activity against a breast cancer cell line, demonstrating good correlation between predicted and observed activities. biointerfaceresearch.com Another investigation developed QSAR models using machine learning techniques to predict inhibitors against both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). nih.gov These advanced computational models are crucial for designing compounds with improved potency and specificity. biointerfaceresearch.com

Table 1: Machine Learning in QSAR for Quinazoline Derivatives

| Study Focus | Machine Learning Technique | Key Finding | Reference |

|---|---|---|---|

| Anti-proliferative activity against breast cancer | Support Vector Machine (SVM) | Good correlation between fitted and observed biological activities (R2 = 0.749, R2 test = 0.991) | biointerfaceresearch.com |

| Inhibition of wild and mutant EGFR | Support Vector Machine (SVM) | Development of models for predicting inhibitors against different EGFR forms | nih.gov |

Molecular Docking and Binding Mode Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is instrumental in understanding intermolecular interactions and guiding the design of more effective drug candidates. nih.gov

Elucidation of Receptor-Ligand Interactions and Key Amino Acid Residues

Molecular docking studies have been crucial in identifying the key amino acid residues involved in the binding of quinazoline derivatives to their target proteins. For instance, in the context of p21-activated kinases 4 (PAK4) inhibitors, docking revealed that hydrogen bonds and hydrophobic interactions are primary drivers of binding affinity, with Leu398 being a key stabilizing residue. benthamdirect.com Similarly, for quinazoline-based inhibitors of EGFR, interactions with residues in the ATP binding pocket, such as Met769, are critical for inhibitory activity. nih.gov

In another study, docking of quinazoline derivatives into the active site of DNA gyrase highlighted the importance of residues like Asp73, Asn46, and Arg136 in forming hydrogen bonds. nih.gov The identification of these specific interactions provides a roadmap for optimizing the ligand structure to enhance binding affinity and, consequently, biological activity.

Table 2: Key Amino Acid Interactions for Quinazoline Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| PAK4 | Leu398 | Hydrogen bond, Hydrophobic | benthamdirect.com |

| EGFR | Met769 | Hydrogen bond | nih.gov |

| DNA Gyrase | Asp73, Asn46, Arg136 | Hydrogen bond | nih.gov |

| HER2 Kinase | Met801, Leu800, Ser728, Thr862, Asp863 | Hydrogen bond, Alkyl, Pi-alkyl | nih.gov |

Protein-Ligand Docking Simulations to Predict Binding Conformations

Protein-ligand docking simulations are employed to predict the binding conformation and orientation of a ligand within the active site of a target protein. nih.gov Software like AutoDock Vina and UCSF Chimera are commonly used for this purpose. youtube.com These simulations allow for the exploration of various possible binding poses and rank them based on their predicted binding energies. youtube.comnih.gov

For 4-anilinoquinazoline (B1210976) derivatives targeting EGFR tyrosine kinase, docking studies using AutoDock successfully predicted binding affinities and identified compounds with better binding energies compared to the standard inhibitor, Erlotinib. nih.gov Similarly, docking of quinazolinone Schiff base derivatives into the DNA gyrase active site helped in understanding their potential as DNA gyrase inhibitors. nih.gov The predicted "V"-shaped conformation of some quinazoline inhibitors within the ATP binding pocket of EGFR further illustrates the detailed structural insights that can be gained from these simulations. frontiersin.org These predictions are invaluable for the rational design of new analogues with improved therapeutic potential.

Molecular Dynamics (MD) Simulations for Investigating Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the complex and any conformational changes that may occur upon binding. nih.govnih.gov These simulations are crucial for validating docking results and understanding the intricate details of the binding process.

Studies on quinazoline derivatives have effectively utilized MD simulations to assess the stability of ligand-protein complexes. For instance, MD simulations of 4-anilino quinazolines bound to EGFR tyrosine kinase revealed the stability of the protein-ligand interaction, supporting the docking results. nih.gov In another investigation, MD simulations of quinazoline-morpholinobenzylideneamino hybrids with VEGFR1 and VEGFR2 showed strong and persistent hydrogen bond interactions throughout the simulation, indicating high stability of the complex. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values obtained from these simulations further confirmed the stability of the ligand-protein complexes. nih.gov Similarly, MD studies on quinazoline derivatives as PD-L1 inhibitors revealed that water-mediated interactions contributed to the stabilization of the compound binding. nih.gov These findings underscore the importance of MD simulations in confirming the binding modes predicted by docking and providing a more comprehensive understanding of the dynamic nature of receptor-ligand interactions.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying new, biologically active molecules from large chemical libraries. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target.

For the quinazoline scaffold, virtual screening campaigns have been successfully employed to expand the structure-activity relationship (SAR) and identify novel compounds. nih.gov In one such collaborative effort, virtual screening of multiple proprietary pharmaceutical libraries led to the identification of a 2-aryl-4-aminoquinazoline series with potential therapeutic applications. nih.govnih.gov This process involves docking vast numbers of compounds into the active site of a target protein to predict their binding affinity and orientation.

The design strategy following such screening often involves modifying key positions of the quinazoline core. For instance, variations at the 2-position, such as replacing the p-tolyl group of 4-Chloro-2-(4-methylphenyl)quinazoline, and probing the 4-position with different amines are common approaches to optimize activity and pharmacokinetic properties. nih.gov Docking studies of related 2-chloro-4-anilino-quinazoline derivatives have helped identify crucial pharmacophoric elements for dual inhibition of targets like EGFR and VEGFR-2. These studies revealed the importance of a hydrogen bond donor on the aniline (B41778) moiety for interaction with conserved amino acid residues in the kinase binding sites. nih.gov

The general pharmacophoric features for many quinazoline-based kinase inhibitors include:

The quinazoline nitrogen atoms (N1 and N3) acting as hydrogen bond acceptors to interact with the hinge region of the kinase domain. nih.gov

The 2-position aryl group (the 4-methylphenyl group) fitting into a hydrophobic pocket. nih.gov

Substituents at the 4-position extending into a solvent-exposed region, where modifications can fine-tune potency and selectivity. nih.govnih.gov

Virtual screening coupled with subsequent synthesis and biological evaluation has proven effective in discovering potent hits from extensive compound libraries, demonstrating the value of this approach in the early stages of drug discovery. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Elucidating Electronic Properties and Fragmentation Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into chemical reactivity, geometric structure, and various molecular properties. For this compound and its analogues, DFT calculations are crucial for understanding the electronic factors that govern their synthesis and biological activity.

DFT studies on the 2,4-dichloroquinazoline (B46505) precursor are particularly illuminating. Calculations have shown that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) compared to the C2 position. mdpi.com This theoretical finding is consistent with experimental results where nucleophilic attack preferentially occurs at C4, which is a key step in the synthesis of many 4-substituted quinazoline derivatives. mdpi.com The lower activation energy required for the transition state at the C4 position further supports this observed regioselectivity. mdpi.com

The electronic properties of various quinazolinone derivatives have been extensively studied using DFT, typically with the B3LYP functional. semanticscholar.orgmui.ac.ir These calculations provide values for key quantum chemical descriptors that help in building quantitative structure-activity relationship (QSAR) models.

Table 1: Calculated Quantum Chemical Properties for Quinazoline Derivatives (Note: This table is a representative example based on typical findings for related structures; specific values for this compound may vary.)

| Property | Description | Typical Calculated Value Range | Reference |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 | semanticscholar.org |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 | semanticscholar.org |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV | semanticscholar.org |

| Hardness (η) | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. | 2.0 to 2.5 eV | semanticscholar.org |

| Softness (S) | 1 / (2η); inverse of hardness. | 0.2 to 0.25 eV⁻¹ | semanticscholar.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2; measures the power to attract electrons. | 3.7 to 4.7 eV | semanticscholar.org |

| Electrophilicity Index (ω) | χ² / (2η); measures the energy lowering of a molecule when it accepts electrons. | 2.5 to 4.5 eV | semanticscholar.org |

DFT is also used to optimize molecular geometries, which can then be compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net Furthermore, analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, reveals the electron-rich and electron-deficient regions of the molecule, highlighting sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net While direct studies on the fragmentation pathways of this compound using DFT are not widely published, the calculated bond strengths and charge distributions can be correlated with mass spectrometry (MS) data to rationalize observed fragmentation patterns. researchgate.net

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties and Drug-Likeness

Before committing to expensive and time-consuming synthesis and clinical trials, it is crucial to assess the potential of a drug candidate to have favorable pharmacokinetic properties. In silico tools provide a preliminary evaluation of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its "drug-likeness."

Numerous studies on quinazoline and quinazolinone derivatives have utilized computational platforms like pkCSM, SwissADME, and preADMET to predict these properties. nih.govresearchgate.netnih.govresearchgate.net These predictions are guided by established rules and models based on large datasets of known drugs.

Drug-Likeness: A primary filter for drug candidates is Lipinski's Rule of Five, which predicts poor absorption or permeation if a molecule violates two or more of the following rules:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

For this compound (C₁₅H₁₁ClN₂), the calculated properties generally fall within the acceptable ranges defined by Lipinski's rules, suggesting good potential for oral bioavailability. synquestlabs.com

ADMET Prediction: In silico models can predict a wide range of pharmacokinetic and toxicological endpoints. For quinazoline analogues, these predictions have shown favorable profiles. For instance, studies on related quinazolin-4(3H)-one derivatives indicated better predicted ADME values than the approved drug lapatinib (B449). nih.gov

Table 2: Representative In Silico ADMET Predictions for Quinazoline Analogues (Note: This table presents typical parameters and predicted outcomes for quinazoline-based compounds based on available literature. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net)

| Parameter | Category | Predicted Outcome/Significance |

| Water Solubility | Absorption | Predicted to have low to moderate solubility. |

| Caco-2 Permeability | Absorption | Generally predicted to have good intestinal permeability. |

| Human Intestinal Absorption | Absorption | High percentage of absorption predicted. |

| P-glycoprotein (P-gp) Substrate | Distribution | Often predicted not to be a substrate of P-gp, which is favorable for avoiding efflux. researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Variable; can be modulated by structural modifications. Some analogues may cross the BBB. |

| CYP450 Inhibition | Metabolism | Often predicted to inhibit one or more cytochrome P450 enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), which requires experimental validation. researchgate.net |

| Renal OCT2 Substrate | Excretion | Typically predicted not to be a substrate. |

| AMES Toxicity | Toxicity | Generally predicted to be non-mutagenic. researchgate.net |

| Hepatotoxicity | Toxicity | Often predicted to be non-hepatotoxic, though this is a complex endpoint. researchgate.net |

| LD₅₀ (rat, oral) | Toxicity | Predicted values are typically in the range that is not considered highly toxic. researchgate.net |

These computational predictions serve as a crucial guide for medicinal chemists, allowing them to prioritize the synthesis of compounds with the highest probability of success and to modify structures to mitigate potential liabilities, such as predicted toxicity or metabolic instability, early in the drug discovery pipeline. nih.govresearchgate.net

Pharmacological and Biological Evaluation of 4 Chloro 2 4 Methylphenyl Quinazoline Derivatives

Anticancer Activities and Molecular Mechanisms of Action

The anticancer properties of quinazoline (B50416) derivatives are often attributed to their ability to interfere with various cellular processes critical for tumor growth and survival, such as cell proliferation, differentiation, and angiogenesis. nih.govsemanticscholar.org Research has demonstrated that substitutions at the 2 and 4 positions of the quinazoline core are crucial for their anticancer activities. nih.gov The 4-anilinoquinazoline (B1210976) structure, in particular, is a well-established pharmacophore for targeting protein kinases, which are key regulators of cancer-related signaling pathways. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in the development and progression of numerous cancers. nih.govnih.gov The quinazoline core has proven to be a highly favorable scaffold for developing potent EGFR inhibitors due to its high affinity for the ATP-binding site of the kinase domain. nih.gov Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and evaluated as dual inhibitors of EGFR and other related kinases, demonstrating the potential of this specific chemical class. The presence of a chlorine atom at position 2 of the quinazoline ring has been highlighted as a potentially significant feature for potent activity. nih.gov

A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the inhibition of EGFR autophosphorylation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its C-terminal domain, which initiates downstream signaling cascades that promote cell growth and survival. By binding to the ATP pocket of the EGFR kinase domain, quinazoline inhibitors block this phosphorylation event. For example, studies on various 4-anilinoquinazoline derivatives have confirmed their ability to inhibit EGF-induced receptor autophosphorylation in cancer cell lines. One study demonstrated that a thiophene-bearing quinazoline derivative, compound 5e, significantly inhibited EGFR autophosphorylation in A431 cells, which overexpress EGFR. This inhibition of a critical activation step effectively shuts down the aberrant signaling that drives tumor progression.

The inhibitory action of 4-Chloro-2-(4-methylphenyl)quinazoline derivatives on EGFR and other targets translates into potent antiproliferative activity against a wide array of human cancer cell lines. The cytotoxic effects of various structurally related quinazoline derivatives have been documented across leukemia, melanoma, ovarian, breast, colon, lung, and central nervous system (CNS) cancer cell lines. nih.gov

Derivatives featuring the 4-anilinoquinazoline scaffold have shown significant growth inhibition against multiple cancer cell types. For instance, a series of novel 4-anilinoquinazoline-acylamino derivatives were evaluated for their antiproliferative effects, with compound 15b showing potent activity against MCF-7 (breast cancer) and H460 (lung cancer) cell lines, with IC50 values of 4.41 µM and 11.95 µM, respectively. Similarly, quinazoline-based thiazole (B1198619) derivatives have demonstrated inhibitory effects against human breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov

The National Cancer Institute (NCI) has screened various quinazolinone derivatives against its panel of 60 human cancer cell lines. In one such study, compounds 7c and 12d displayed significant anticancer activity against the CNS cancer cell line SNB-75, with GI50 values of -5.68 µM and -5.63 µM, respectively. Another screening effort identified compound SJ10 , an indeno[1,2-c]quinolin-11-one, which exhibited notable antiproliferative activity against several CNS cell lines, with the SNB-19 glioblastoma cell line being the most sensitive, showing 67.25% growth inhibition at a 10 µM concentration.

Interactive Table: Antiproliferative Activity of Quinazoline Derivatives in Various Cancer Cell Lines

| Compound Class/Number | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| 4-anilinoquinazoline-acylamino (15b ) | MCF-7 | Breast | 4.41 | |

| 4-anilinoquinazoline-acylamino (15b ) | NCI-H460 | Lung | 11.95 | |

| Quinazolinone (7c ) | SNB-75 | CNS | -5.68 | |

| Pyrazoloquinazoline (12d ) | SNB-75 | CNS | -5.63 | |

| Quinazoline-sulfonamide (4d ) | MCF-7 | Breast | 2.5 | |

| Quinazoline-sulfonamide (4d ) | HepG2 | Liver | 9 | |

| nih.govnih.govtriazolo[4,3-c]quinazoline (16 ) | HCT-116 | Colon | 2.44 | nih.gov |

| nih.govnih.govtriazolo[4,3-c]quinazoline (16 ) | HepG2 | Liver | 6.29 | nih.gov |

| 2-chloroquinazoline (10b ) | A549 (EGFR high) | Lung | 3.68 | |

| 2-chloroquinazoline (10b ) | HepG2 (EGFR high) | Liver | 2.04 | |

| 4-anilinoquinazoline (6j ) | A431 | Skin | 4.88 |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. A negative GI50 value indicates cell kill.

Cyclin-Dependent Kinase (CDK4/6) Inhibition

Beyond EGFR, researchers have explored the potential of the quinazoline scaffold to target other critical cell cycle regulators. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key enzymes that control the G1-S phase transition of the cell cycle, and their inhibition is a validated strategy in cancer therapy, particularly for breast cancer. semanticscholar.org

Recent studies have introduced quinazolinone scaffolds as novel CDK4/6 inhibitors. semanticscholar.org In one study, a series of new quinazolinone derivatives were synthesized, leading to the identification of a 1,3-benzodioxole (B145889) derivative, compound 5d , which exhibited good inhibitory activity against CDK4/6. semanticscholar.org Further mechanistic studies revealed that this compound arrested the cell cycle in the G1 phase and induced apoptosis in MCF-7 breast cancer cells. semanticscholar.org This line of research suggests that the quinazoline core can be adapted to target CDK4/6, offering a different mechanism for its anticancer effects.

Phosphoinositide 3-Kinase (PI3K-δ) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell survival, proliferation, and metabolism, and it is frequently dysregulated in cancer. The PI3K family has several isoforms, and the delta (δ) isoform is predominantly expressed in leukocytes and plays a key role in B-cell malignancies.

A scaffold deconstruction-reconstruction strategy has successfully identified 4-aryl quinazolines as potent and selective inhibitors of the PI3Kδ isoform. The introduction of a phenyl group at the 4-position of the quinazoline ring was found to significantly increase activity against PI3Kδ. Further optimization of this 4-aryl quinazoline scaffold led to the development of analogs with good pharmacokinetic properties that could effectively modulate immune cell function dependent on the PI3Kδ isoform. This highlights another important avenue through which quinazoline derivatives can exert their anticancer effects, particularly in hematological cancers.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. semanticscholar.org Several classes of drugs function by disrupting microtubule dynamics, either by inhibiting polymerization or by preventing depolymerization.

Intriguingly, certain quinazoline derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govnih.gov Some biphenylaminoquinazoline derivatives, initially developed as tyrosine kinase inhibitors, were discovered to also possess tubulin polymerization inhibitory activity. nih.gov This dual-activity profile presents an opportunity to develop single agents that can attack cancer cells through multiple mechanisms. Further chemical modifications have allowed for the development of quinazoline derivatives that are selective tubulin inhibitors, demonstrating that the biological activity of the quinazoline scaffold can be fine-tuned to target specific cellular machinery. nih.gov

Inhibition of Other Kinases (e.g., Tyrosine Kinases, RIP2 Kinase)

Quinazoline derivatives are recognized as a significant class of compounds capable of inhibiting a variety of protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov Alterations in protein kinase activity, through mechanisms like point mutations or overexpression, are linked to numerous clinical cancers. nih.gov

Tyrosine Kinases (TKs): Derivatives of the anilinoquinazoline (B1252766) scaffold have been extensively studied as multi-tyrosine kinase inhibitors. nih.gov Certain derivatives have demonstrated the ability to inhibit both receptor and non-receptor tyrosine kinases, leading to antiproliferative activity across a wide range of human tumor cell lines. nih.gov For example, some quinazolin-4(3H)-one derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Molecular modeling suggests that specific substitutions on the quinazoline core and the aniline (B41778) portion are crucial for effective binding to the kinase domain and subsequent inhibitory potency. nih.gov

Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a key protein kinase that mediates immune signaling through NOD1 and NOD2 receptors. semanticscholar.org A series of 4-aminoquinoline-based derivatives, structurally related to quinazolines, have been developed as potent and selective RIPK2 inhibitors. One such derivative, compound 14 , exhibited a high binding affinity with an IC50 of 5.1±1.6 nM and demonstrated excellent selectivity for RIPK2 over a panel of 70 other kinases. semanticscholar.org This compound effectively blocked the production of inflammatory mediators induced by muramyl dipeptide (MDP), confirming its anti-inflammatory effects are mediated through RIPK2 inhibition. semanticscholar.org This highlights the potential for developing quinazoline-based structures as inhibitors of specific kinases involved in inflammatory responses.

Poly-(ADP-ribose) Polymerase (PARP) and Thymidylate Synthase Inhibition

Quinazolinone derivatives have been identified as inhibitors of key enzymes involved in DNA synthesis and repair, such as Poly-(ADP-ribose) Polymerase (PARP) and thymidylate synthase. nih.gov

Poly-(ADP-ribose) Polymerase (PARP) Inhibition: PARP is a family of enzymes critical for DNA repair. Inhibiting PARP has become a significant therapeutic strategy, particularly for tumors with deficiencies in other DNA repair pathways. nih.gov A number of quinazolinone derivatives have been synthesized and evaluated for their PARP inhibitory activity. nih.govsemanticscholar.org For instance, a series of 2-aryl-substituted 8-methylquinazolin-4(3H)-ones were found to be among the most potent PARP inhibitors reported, with IC50 values in the range of 0.13-0.27 μM. nih.govsemanticscholar.org The introduction of an electron-withdrawing or electron-donating substituent on the 2-aryl ring was shown to increase potency. nih.govsemanticscholar.org More recently, novel quinazoline-2,4(1H,3H)-dione derivatives bearing an N-substituted piperazinone moiety have demonstrated remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov One compound, Cpd36 , also showed high selectivity and significant tumor growth repression in preclinical models. nih.gov

Thymidylate Synthase Inhibition: Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibitory effects of quinazoline derivatives on this enzyme are a key area of interest in medicinal chemistry. nih.gov

Investigation of Apoptosis Induction and Cell Cycle Arrest

Quinazoline derivatives have been shown to exert antiproliferative effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.

Apoptosis Induction: Several novel quinazoline derivatives have been identified as potent inducers of apoptosis. nih.gov For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was discovered to be a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov The mechanism often involves the activation of caspases, key enzymes in the apoptotic cascade. nih.gov Studies have shown that certain quinazoline derivatives can selectively induce apoptosis in cancer cells while showing no cytotoxicity to non-tumoral human cell lines. nih.gov The apoptotic process induced by some derivatives is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin. nih.govmdpi.com Another quinazoline derivative, 04NB-03 , was found to induce apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner, linked to the accumulation of endogenous reactive oxygen species (ROS). nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, quinazoline derivatives can halt the progression of the cell cycle, preventing cancer cell proliferation. The derivative 04NB-03 was shown to induce cell cycle arrest at the G2/M phase in HCC cells. nih.gov Similarly, a spiro-quinazolinone derivative, 4t-CHQ , induced G0/G1 cell cycle arrest in leukemia stem-like cells. nih.gov In another study, certain 3,4-dihydroquinazolinone derivatives impaired cell proliferation by arresting the cell cycle at the G2/M phase. bue.edu.eg This effect is often a precursor to apoptosis. For instance, a detailed study of 2,4-dibenzylaminoquinazoline revealed a decrease in the G1 phase and an increase in the G2 phase population before the onset of cell death. nih.gov

Antimicrobial Activities

Quinazoline and quinazolinone derivatives represent a promising class of compounds with a broad spectrum of antimicrobial activities, which is particularly significant given the rise of drug-resistant pathogens. nih.govsphinxsai.comeco-vector.comnih.gov Their flexible chemical structure allows for modifications that can enhance their efficacy against various microorganisms. researchgate.net

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative bacteria, Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes, ESKAPE Pathogens)

Derivatives of 4(3H)-quinazolinone have demonstrated notable antibacterial properties against a range of bacteria. nih.gov The nature and position of substituents on the quinazoline nucleus can significantly influence their antibacterial potency. sphinxsai.com

Gram-positive Bacteria: Many quinazolinone derivatives show significant activity against Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and Streptococcus pyogenes. eco-vector.comnih.gov Some derivatives have been found to be particularly effective against methicillin-resistant S. aureus (MRSA), a major cause of hospital-acquired infections. nih.govresearchgate.net For example, certain 4(3H)-quinazolinones displayed MIC values of ≤0.5 μg/mL against various S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. nih.gov Conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance their bactericidal effects against S. pyogenes. nih.gov

Gram-negative Bacteria: While often more potent against Gram-positive organisms, some quinazoline derivatives also exhibit activity against Gram-negative bacteria such as Escherichia coli. sphinxsai.comasianpubs.org The presence of a chloro-substituent has, in some cases, been found to confer potent activity against Gram-negative strains. researchgate.net

ESKAPE Pathogens: The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) are a group of bacteria known for their high rates of antibiotic resistance. ajchem-a.com The quinazoline scaffold is being explored for developing new agents against these challenging pathogens. nih.gov For instance, quinazolinone-conjugated silver nanoparticles have demonstrated activity against K. pneumoniae. nih.gov

Interactive Table: Antibacterial Activity of Quinazoline Derivatives

| Compound/Derivative Type | Bacterial Strain | Activity/MIC | Reference |

| 4(3H)-Quinazolinone (Cmpd 27) | S. aureus (vancomycin-resistant) | ≤0.5 µg/mL | nih.gov |

| 4(3H)-Quinazolinone (Cmpd 27) | S. aureus (linezolid-resistant) | ≤0.5 µg/mL | nih.gov |

| 4-Anilinoquinazolines | Mycobacterium tuberculosis H37Rv | 0.63-1.25 µM | nih.gov |

| QNZ 4-AgNPs | E. coli K1 | Potent | nih.gov |

| QNZ 6-AgNPs | E. coli K1 | Potent | nih.gov |

| QNZ 4-AgNPs | S. pyogenes | Bactericidal | nih.gov |

| QNZ 6-AgNPs | S. pyogenes | Bactericidal | nih.gov |

| QNZ 4-AgNPs | K. pneumoniae | Active | nih.gov |

| QNZ 6-AgNPs | K. pneumoniae | Active | nih.gov |

| 4-Chloro-2-isopropyl-5-methylphenol | MRSA | 32 µg/mL | nih.gov |

This table is interactive. Click on headers to sort.

Antifungal Spectrum and Efficacy

The quinazolinone scaffold is a foundational structure for numerous compounds exhibiting antifungal properties. nih.govresearchgate.netmdpi.com Their efficacy is often dependent on the specific chemical modifications made to the core structure. sphinxsai.com For instance, new pyrazol-quinazolinone compounds have demonstrated significant antifungal activity against a variety of phytopathogenic fungi. researchgate.netmdpi.com In one study, four newly synthesized compounds showed notable inhibition against seven different fungal species at concentrations of 150 and 300 mg/L. researchgate.netmdpi.com Another study focusing on quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives identified compounds with excellent antifungal activity against Rhizoctonia solani, with one derivative (6a16 ) showing an EC50 of 9.06 mg/L. nih.gov The presence and position of chlorine atoms on the quinazolinone ring were found to directly affect the antifungal activity. mdpi.comnih.gov Schiff base derivatives of quinazolinones have also been screened for their activity against fungal pathogens like Aspergillus niger and Candida albicans. sphinxsai.com

Interactive Table: Antifungal Activity of Quinazoline Derivatives

| Compound/Derivative Type | Fungal Strain | Activity/EC50/Inhibition | Reference |

| Pyrazol-Quinazolinone (Cmpd 2c) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | researchgate.netmdpi.com |

| Pyrazole Carbamide (6a16) | Rhizoctonia solani | EC50 = 9.06 mg/L | nih.gov |

| Quinazolinone Schiff Base | Aspergillus niger | Active | sphinxsai.com |

| Quinazolinone Schiff Base | Candida albicans | Active | sphinxsai.com |

| Pyrazol-Quinazolinone (Cmpd 2a/2b) | Rhizoctonia solani AG1 | Active (presence of chlorine enhanced activity) | mdpi.com |

This table is interactive. Click on headers to sort.

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.govmdpi.com Quinazoline and its derivatives have been identified as a promising scaffold for the development of new antitubercular agents. nih.govnih.govnih.gov

Several studies have screened 4-anilinoquinazoline derivatives and identified novel inhibitors of Mtb. nih.gov Key structural features, such as a benzyloxy aniline group and a 6,7-dimethoxy quinoline (B57606) ring, have been found to be important for Mtb inhibition. nih.gov One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine , demonstrated high potency with an MIC90 value between 0.63 and 1.25 µM. nih.gov Other research has shown that various quinazoline derivatives exhibit antimycobacterial activity against Mtb and also against atypical mycobacterial strains like Mycobacterium avium and Mycobacterium kansasii. nih.gov For example, 4-(S-Butylthio)quinazoline was found to be more active than the first-line drug isoniazid (B1672263) against certain atypical mycobacteria. nih.gov The mechanism of action for some quinoline-based compounds involves targeting the cytochrome bc1 complex of the Mtb respiratory chain, leading to the depletion of intracellular ATP. semanticscholar.org

Interactive Table: Antitubercular Activity of Quinazoline Derivatives

| Compound/Derivative Type | Strain | Activity/MIC | Reference |

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | M. tuberculosis | MIC90 = 0.63-1.25 µM | nih.gov |

| 4-(S-Butylthio)quinazoline (3c) | Atypical mycobacteria | More active than isoniazid | nih.gov |

| 4-anilinoquinazolines | M. tuberculosis | Active | nih.gov |

| 4-(arylalkyl)-thio-quinolines | M. tuberculosis H37Rv | High nanomolar range | semanticscholar.org |

| 4-substituted thio-quinolines | M. tuberculosis H37Rv | IC90 = 0.2 - 0.83 µM | semanticscholar.org |

This table is interactive. Click on headers to sort.

Anti-inflammatory and Analgesic Properties

The quinazoline scaffold is a recognized pharmacophore associated with a broad range of biological activities, including significant anti-inflammatory and analgesic effects. mdpi.comnih.gov Derivatives of this compound have been explored for their potential to mitigate inflammation and pain, demonstrating promising results in various preclinical models. researchgate.netresearchgate.net The structural versatility of the quinazolinone core allows for modifications that enhance these properties, often by targeting key enzymatic pathways involved in inflammation and nociception. mdpi.comresearchgate.net

Modulation of Inflammatory Pathways and Mediators

The anti-inflammatory action of quinazoline derivatives is often attributed to their ability to inhibit crucial mediators of the inflammatory cascade. Research has shown that certain substituted quinazolinones can act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923)—key players in inflammation and pain. For instance, novel quinazolinone derivatives conjugated with ibuprofen (B1674241) have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov This selectivity is a desirable trait, as COX-2 is primarily induced at sites of inflammation, and its inhibition can reduce inflammatory symptoms with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Studies on various 2,3-disubstituted-4(3H)-quinazolinone derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema tests, a standard model for acute inflammation. mdpi.comjapsonline.com The effectiveness of these compounds is often comparable to that of established anti-inflammatory drugs like indomethacin (B1671933) and ketoprofen. mdpi.com The anti-inflammatory effect can be influenced by the nature and position of substituents on the quinazoline ring. For example, the presence of electron-withdrawing groups at specific positions can enhance anti-inflammatory activity. mdpi.com Furthermore, some polyheterocyclic quinazoline derivatives have been identified as potent dual inhibitors of Janus 2 tyrosine kinase (JAK2) and bromodomain-containing protein 4 (BRD4), and have been shown to downregulate the NF-κB pathway, a critical signaling pathway in the inflammatory response. nih.gov

Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound Type | Mechanism/Model | Key Findings | Reference(s) |

|---|---|---|---|

| Quinazolinones conjugated with ibuprofen | Selective COX-2 inhibition | Designed as selective COX-2 inhibitors for anti-inflammatory action. | nih.gov |

| 3-(4-chlorophenyl)-2-substituted-3H-quinazolin-4-ones | Carrageenan-induced paw edema | Showed significant anti-inflammatory activity. | researchgate.net |

| Substituted triazolo-quinazoline derivatives | Carrageenan-induced paw edema | Activity was comparable to the reference drug indomethacin. | mdpi.com |

| Pyrazolo[1,5-a]quinazolines | Inhibition of NF-κB activity; JNK inhibition | Identified as potent inhibitors of the NF-κB pathway and MAPKs, including JNK. | nih.gov |

Mechanisms of Pain Perception Modulation

The analgesic properties of quinazoline derivatives are closely linked to their anti-inflammatory mechanisms, as the reduction of inflammatory mediators like prostaglandins also leads to a decrease in the sensitization of nociceptive nerve endings. The tail immersion method is a common preclinical test used to evaluate central analgesic activity. japsonline.com

In studies, newly synthesized 3-(4-chlorophenyl)-2-substituted-3H-quinazolin-4-ones demonstrated notable analgesic effects. researchgate.net Specifically, compounds like 2-(1-methylbutylidene-hydrazino)-3-(4-chlorophenyl)-3H-quinazolin-4-one showed moderately more potent analgesic activity compared to reference drugs in certain assays. researchgate.net The research into various quinazolinone Schiff base derivatives has also confirmed their analgesic potential. researchgate.net The structure-activity relationship studies suggest that substitutions at the C-2 and N-3 positions of the quinazolinone ring are critical for modulating analgesic activity. japsonline.com

Antiviral and Anti-HIV Activities

The quinazoline nucleus is a versatile scaffold that has been extensively investigated for its broad-spectrum antiviral properties. nih.gov Derivatives have shown inhibitory activity against a range of viruses, including Zika virus (ZIKV), Dengue virus (DENV), Herpes Simplex Virus (HSV), and influenza A virus. nih.govmdpi.com

Research into 2,3,6-trisubstituted quinazolinone compounds identified them as novel inhibitors of ZIKV replication. nih.gov Further optimization led to derivatives with potent and broad activities against both ZIKV and DENV, with some compounds exhibiting EC50 values in the nanomolar range without significant cytotoxicity to mammalian cells. nih.gov Other studies have focused on 2-phenyl-3-disubstituted quinazolin-4(3H)-ones, which have demonstrated specific antiviral activity against HSV-1, HSV-2, vaccinia virus, and Coxsackie virus B4. Additionally, novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety have shown significant activity against Tobacco Mosaic Virus (TMV), with some compounds being more effective than the commercial antiviral agent Ribavirin. nih.gov A compound identified as 2-Methylquinazolin-4(3H)-one, isolated from a traditional Chinese herbal formula, showed significant in vitro antiviral activity against the H1N1 influenza A virus. mdpi.com

Regarding anti-HIV activity, the quinazoline scaffold is present in compounds that target key viral enzymes. nih.gov Although specific studies on this compound are limited in this context, the broader class of 2-phenyl-3-substituted quinazolin-4(3H)-ones has been reported to possess anti-HIV properties. The mechanism often involves the inhibition of reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV. nih.gov

Table 2: Antiviral Profile of Selected Quinazoline Derivatives

| Compound Class | Target Virus | Key Findings | Reference(s) |

|---|---|---|---|

| 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | Potent inhibitors of viral replication with EC50 values as low as 86 nM. | nih.gov |

| 2-phenyl-3-disubstituted quinazolin-4(3H)-ones | HSV-1, HSV-2, Vaccinia, Coxsackie B4 | Exhibited specific antiviral activity against a range of DNA and RNA viruses. | |

| 4-thioquinazoline-chalcone derivatives | Tobacco Mosaic Virus (TMV) | Showed superior protection activity compared to Ribavirin. | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (H1N1) | Demonstrated significant in vitro antiviral activity with an IC50 of 23.8 μg/mL. | mdpi.com |

| 2-anilinoquinazolin-4(3H)-one derivatives | SARS-CoV-2 | Showed potent inhibitory activity against SARS-CoV-2 in vitro. | researchgate.net |

Antileishmanial Activities

Leishmaniasis is a parasitic disease for which new, effective, and safer treatments are urgently needed. The quinazoline scaffold has emerged as a promising platform for the development of novel antileishmanial agents. nih.govarkat-usa.org

A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and evaluated against Leishmania donovani and L. amazonensis. nih.gov This research led to the identification of compounds with high potency, exhibiting EC50 values in the high nanomolar to single-digit micromolar range against intracellular amastigotes, the clinically relevant form of the parasite. One particular derivative, a 6-chloro substituted quinazoline, demonstrated efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia. nih.gov The study highlighted that substitutions on the benzenoid ring of the quinazoline structure, such as with a chloride or methyl group, significantly influenced the activity and toxicity profile. nih.gov

Another study focused on novel quinazolinone-triazole hybrids, though they showed only moderate activity against Leishmania promastigotes, which was potentially limited by poor aqueous solubility. arkat-usa.orgresearchgate.net This suggests that while the core scaffold is promising, physicochemical properties are critical for antileishmanial efficacy. The 4-aminoquinoline (B48711) scaffold, closely related to quinazolines, is also recognized as a privileged structure for designing leishmanicidal agents, underscoring the potential of this chemical class. nih.gov

Anticonvulsant Activities and GABA-A Receptor Interactions

Quinazoline derivatives have long been recognized for their sedative-hypnotic and anticonvulsant activities. mdpi.comnih.gov This has driven research into new analogs with improved efficacy and safety profiles. The primary mechanism underlying these central nervous system effects is often the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov

The GABA-A receptor is the main inhibitory neurotransmitter receptor in the central nervous system. nih.gov Upon activation by GABA, it allows chloride ions to enter the neuron, causing hyperpolarization and reducing the likelihood of an action potential. Many anticonvulsant drugs, such as benzodiazepines, act as positive allosteric modulators at this receptor. nih.govuece.br Similarly, quinazoline derivatives like methaqualone are known to bind to allosteric sites on the GABA-A receptor complex, enhancing the effect of GABA and increasing chloride ion conductance. nih.gov

Recent studies have focused on designing new quinazoline derivatives with a high affinity for the GABA-A receptor. nih.gov Molecular docking studies have been used to predict the binding interactions of these compounds within the benzodiazepine (B76468) binding site of the receptor. uece.brnih.gov The goal is to develop compounds that are effective against seizures, such as those induced by pentylenetetrazol (PTZ), while minimizing neurotoxicity. nih.govuece.br The anticonvulsant effect of some quinazoline-related compounds has been shown to be blocked by flumazenil, a known benzodiazepine antagonist, which confirms their interaction with the benzodiazepine binding site on the GABA-A receptor. uece.brnih.gov

Other Noteworthy Biological Activities

The structural diversity of the quinazoline framework has led to its evaluation in a multitude of therapeutic areas beyond those previously discussed. mdpi.comnih.gov

Anti-diabetic: Quinazolinone derivatives have been investigated as potential treatments for diabetes, primarily through the inhibition of the α-glucosidase enzyme. semanticscholar.orgekb.eg This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition slows down carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. semanticscholar.orgekb.eg Certain 2-(4-chlorophenyl)-quinazolin-4(3H)-one derivatives have been identified as potent α-glucosidase inhibitors. semanticscholar.orgekb.eg Other derivatives have shown an ability to inhibit the non-enzymatic glycosylation of hemoglobin, suggesting antioxidant potential in glucose metabolism. semanticscholar.org